(2S,3aS,7aS)-1-(4-chlorobenzoyl)-octahydro-1H-indole-2-carboxylic acid (2S,3aS,7aS)-1-(4-chlorobenzoyl)-octahydro-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2173637-69-7
VCID: VC8412829
InChI: InChI=1S/C16H18ClNO3/c17-12-7-5-10(6-8-12)15(19)18-13-4-2-1-3-11(13)9-14(18)16(20)21/h5-8,11,13-14H,1-4,9H2,(H,20,21)/t11-,13-,14-/m0/s1
SMILES: C1CCC2C(C1)CC(N2C(=O)C3=CC=C(C=C3)Cl)C(=O)O
Molecular Formula: C16H18ClNO3
Molecular Weight: 307.77 g/mol

(2S,3aS,7aS)-1-(4-chlorobenzoyl)-octahydro-1H-indole-2-carboxylic acid

CAS No.: 2173637-69-7

VCID: VC8412829

Molecular Formula: C16H18ClNO3

Molecular Weight: 307.77 g/mol

* For research use only. Not for human or veterinary use.

(2S,3aS,7aS)-1-(4-chlorobenzoyl)-octahydro-1H-indole-2-carboxylic acid - 2173637-69-7

Description

The compound "(2S,3aS,7aS)-1-(4-chlorobenzoyl)-octahydro-1H-indole-2-carboxylic acid" is a stereochemically complex organic molecule with potential applications in pharmaceutical and biological research. It belongs to the class of substituted indole derivatives, which are known for their diverse biological activities. This article provides a detailed overview of its chemical structure, properties, synthesis, and potential applications.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Octahydroindole Core: Starting with cyclization reactions to form the bicyclic system.

  • Introduction of the Benzoyl Group: Coupling reactions using 4-chlorobenzoyl chloride in the presence of a base.

  • Chirality Control: Use of enantioselective catalysts or chiral precursors to ensure the desired stereochemical configuration.

Biological Activity

Indole derivatives are widely studied for their pharmacological properties, including:

  • Anticancer Activity: Many indole-based compounds exhibit cytotoxic effects on tumor cell lines.

  • Antimicrobial Properties: The presence of halogenated aromatic groups often enhances antimicrobial activity.

  • Potential as Enzyme Inhibitors: The carboxylic acid group may interact with active sites in enzymes.

While specific data for this compound is limited, its structural features suggest it may exhibit similar activities.

Applications

Pharmaceutical Research:

  • Potential lead compound for drug design targeting cancer or microbial infections.

  • Useful in studying structure-activity relationships (SAR) due to its defined stereochemistry.

Material Science:

  • Could serve as a precursor for synthesizing functionalized materials or polymers.

Challenges and Future Directions

Challenges:

  • Limited availability of experimental data on biological activity and toxicity.

  • Stereochemically complex synthesis may pose scalability issues.

Future Directions:

  • Conducting high-throughput screening for biological activity.

  • Investigating analogs with modified substituents for enhanced activity or reduced toxicity.

CAS No. 2173637-69-7
Product Name (2S,3aS,7aS)-1-(4-chlorobenzoyl)-octahydro-1H-indole-2-carboxylic acid
Molecular Formula C16H18ClNO3
Molecular Weight 307.77 g/mol
IUPAC Name (2S,3aS,7aS)-1-(4-chlorobenzoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Standard InChI InChI=1S/C16H18ClNO3/c17-12-7-5-10(6-8-12)15(19)18-13-4-2-1-3-11(13)9-14(18)16(20)21/h5-8,11,13-14H,1-4,9H2,(H,20,21)/t11-,13-,14-/m0/s1
Standard InChIKey CGFIVURAFDUSHQ-UBHSHLNASA-N
Isomeric SMILES C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)C3=CC=C(C=C3)Cl)C(=O)O
SMILES C1CCC2C(C1)CC(N2C(=O)C3=CC=C(C=C3)Cl)C(=O)O
Canonical SMILES C1CCC2C(C1)CC(N2C(=O)C3=CC=C(C=C3)Cl)C(=O)O
Sequence X
PubChem Compound 25735513
Last Modified Apr 15 2024

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307.7713 g/mol